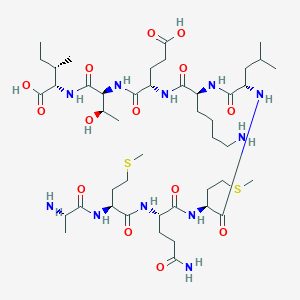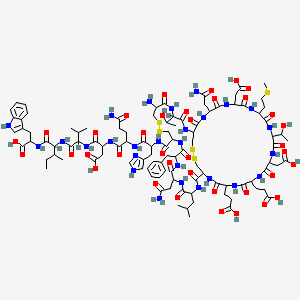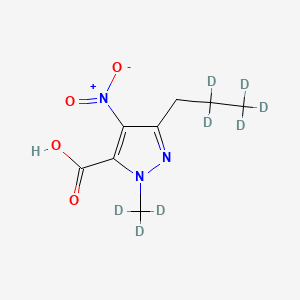
Betulinic acid derivative-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betulinic acid derivative-1 is a compound derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid is primarily found in the bark of birch trees and has been extensively studied for its diverse biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties . This compound is synthesized to enhance the pharmacological properties of betulinic acid, making it a compound of significant interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Betulinic acid derivative-1 can be synthesized through various chemical reactions involving betulinic acid. One common method involves the oxidation of betulin to betulonic acid, followed by reduction to obtain betulinic acid. The derivative is then synthesized through functionalization reactions such as esterification, amination, or alkylation .
Industrial Production Methods: Industrial production of this compound often involves biotechnological synthesis using engineered yeast strains. This method enhances the yield and purity of the compound, making it more feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Betulinic acid derivative-1 undergoes various chemical reactions, including:
Oxidation: Conversion of betulin to betulonic acid.
Reduction: Reduction of betulonic acid to betulinic acid.
Substitution: Functionalization of betulinic acid to form derivatives through reactions like esterification, amination, and alkylation
Common Reagents and Conditions:
Oxidation: Pyridine dichromate complex and acetic anhydride in dimethylformamide.
Reduction: Sodium boron hydride in C2-4 alcohol.
Functionalization: Dehydrating agents like N,N’-dicyclohexylcarbodiimide and catalysts like p-dimethylaminopyridine
Major Products: The major products formed from these reactions include various functionalized derivatives of betulinic acid, each with unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Betulinic acid derivative-1 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential as an anti-cancer, anti-HIV, and anti-inflammatory agent. .
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Wirkmechanismus
Betulinic acid derivative-1 exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: Activates the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells while sparing normal cells.
Inhibition of HIV Replication: Interferes with the replication cycle of HIV, reducing viral load.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Betulin: A precursor to betulinic acid, found in birch bark.
Betulonic Acid: An oxidized form of betulin, used in the synthesis of betulinic acid.
Betulinic Acid: The parent compound from which betulinic acid derivative-1 is synthesized
Uniqueness: this compound is unique due to its enhanced pharmacological properties compared to its parent compound, betulinic acid. It exhibits improved bioavailability, solubility, and efficacy in various therapeutic applications .
Eigenschaften
Molekularformel |
C37H60N4 |
|---|---|
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-N-[(1-methylpiperidin-4-yl)methyl]-20-prop-1-en-2-yl-6,7-diazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-dien-17-amine |
InChI |
InChI=1S/C37H60N4/c1-24(2)27-11-16-37(38-22-25-13-19-41(8)20-14-25)18-17-35(6)28(31(27)37)9-10-30-34(5)21-26-23-39-40-32(26)33(3,4)29(34)12-15-36(30,35)7/h23,25,27-31,38H,1,9-22H2,2-8H3,(H,39,40)/t27-,28+,29-,30+,31+,34-,35+,36+,37-/m0/s1 |
InChI-Schlüssel |
YFVDCTYCLNDPTF-LULVYGCASA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)





![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)



![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
